3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Anticancer Applications
Compounds with thiadiazole and benzamide groups have been extensively studied for their anticancer properties. For example, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds' activities were evaluated and compared to the reference drug etoposide, with some derivatives displaying higher anticancer activities (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Compounds incorporating thiadiazole and benzamide structures have also been evaluated for their antimicrobial and antifungal effects. For instance, novel triazinone derivatives with thiadiazole scaffolds demonstrated significant growth inhibition properties against certain bacterial and fungal pathogens and showed potential as mosquito larvicides (Kumara et al., 2015). Another study on a series of 2,5-disubstituted 1,3,4-thiadiazoles found that these compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Fluorescence and Photophysical Properties
The photophysical properties of compounds like N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes were studied, showing large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), indicating potential applications in materials science and molecular imaging (Zhang et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S2/c1-28-14-8-12(9-15(29-2)16(14)30-3)17(27)24-18-25-26-19(32-18)31-10-11-5-4-6-13(7-11)20(21,22)23/h4-9H,10H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIIEVUXOOPLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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